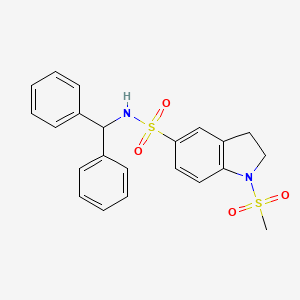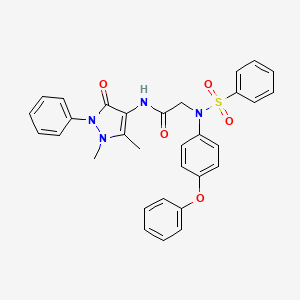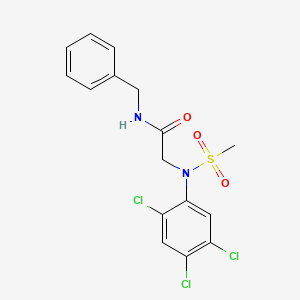![molecular formula C23H18ClNO5 B3506673 5-({4-[2-(3-chlorophenyl)-2-cyanovinyl]-2-ethoxyphenoxy}methyl)-2-furoic acid](/img/structure/B3506673.png)
5-({4-[2-(3-chlorophenyl)-2-cyanovinyl]-2-ethoxyphenoxy}methyl)-2-furoic acid
Descripción general
Descripción
5-({4-[2-(3-chlorophenyl)-2-cyanovinyl]-2-ethoxyphenoxy}methyl)-2-furoic acid, also known as GW501516, is a synthetic drug that has gained attention in the scientific community due to its potential applications in the fields of sports performance enhancement, cardiovascular disease treatment, and cancer therapy.
Mecanismo De Acción
5-({4-[2-(3-chlorophenyl)-2-cyanovinyl]-2-ethoxyphenoxy}methyl)-2-furoic acid works by activating the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that regulates lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ by this compound leads to increased fatty acid oxidation and decreased glucose utilization, resulting in improved endurance and lipid profiles. Additionally, activation of PPARδ by this compound leads to decreased inflammation and increased apoptosis, resulting in potential therapeutic effects in cardiovascular disease and cancer.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects in various animal and cell models. These effects include increased fatty acid oxidation, improved glucose homeostasis, reduced inflammation, increased apoptosis, and improved lipid profiles. However, the exact mechanisms underlying these effects are not fully understood and require further investigation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-({4-[2-(3-chlorophenyl)-2-cyanovinyl]-2-ethoxyphenoxy}methyl)-2-furoic acid has several advantages for lab experiments, including its high potency and specificity for PPARδ, its ability to be administered orally, and its relatively long half-life. However, this compound also has several limitations, including its potential toxicity and off-target effects, its limited solubility in water, and its potential for abuse in sports.
Direcciones Futuras
There are several future directions for research on 5-({4-[2-(3-chlorophenyl)-2-cyanovinyl]-2-ethoxyphenoxy}methyl)-2-furoic acid, including the development of more potent and selective PPARδ agonists, the investigation of potential toxicities and off-target effects, the exploration of novel therapeutic applications, and the development of improved methods for detecting this compound in biological samples. Additionally, more research is needed to fully understand the mechanisms underlying the biochemical and physiological effects of this compound.
Aplicaciones Científicas De Investigación
5-({4-[2-(3-chlorophenyl)-2-cyanovinyl]-2-ethoxyphenoxy}methyl)-2-furoic acid has been extensively studied for its potential applications in sports performance enhancement, cardiovascular disease treatment, and cancer therapy. In sports, this compound has been shown to increase endurance and improve lipid metabolism, making it a potential doping agent. In cardiovascular disease treatment, this compound has been shown to reduce inflammation and improve lipid profiles, making it a potential therapeutic agent. In cancer therapy, this compound has been shown to induce apoptosis and inhibit tumor growth, making it a potential chemotherapeutic agent.
Propiedades
IUPAC Name |
5-[[4-[(E)-2-(3-chlorophenyl)-2-cyanoethenyl]-2-ethoxyphenoxy]methyl]furan-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClNO5/c1-2-28-22-11-15(10-17(13-25)16-4-3-5-18(24)12-16)6-8-20(22)29-14-19-7-9-21(30-19)23(26)27/h3-12H,2,14H2,1H3,(H,26,27)/b17-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUGHVQXDBXCOMM-YVLHZVERSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C(C#N)C2=CC(=CC=C2)Cl)OCC3=CC=C(O3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C(/C#N)\C2=CC(=CC=C2)Cl)OCC3=CC=C(O3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-pyridin-2-ylpiperazine](/img/structure/B3506602.png)
![3-[1-(2-{[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B3506608.png)
![2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B3506612.png)
![N~2~-(4-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(2,4-dimethylphenyl)glycinamide](/img/structure/B3506627.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-methoxyphenyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3506629.png)

![N~1~-(3-acetylphenyl)-N~2~-(3,4-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3506638.png)

![ethyl 2-[({[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]benzoate](/img/structure/B3506650.png)

![1-(4-fluorophenyl)-4-[(5-phenyl-2H-tetrazol-2-yl)acetyl]piperazine](/img/structure/B3506662.png)

![2-{2-chloro-4-[(cyclohexylamino)sulfonyl]phenoxy}-N-(3-fluorophenyl)acetamide](/img/structure/B3506692.png)
